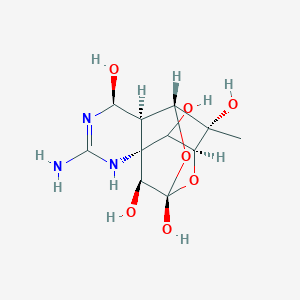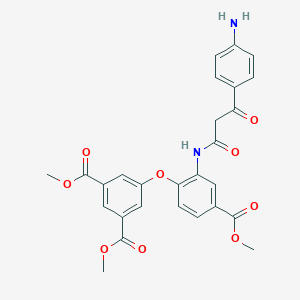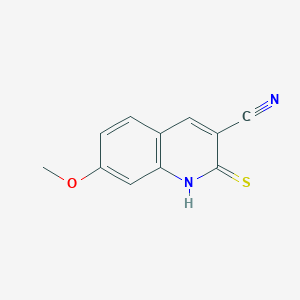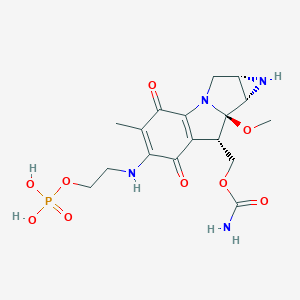
Mitomycin phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitomycin phosphate is a natural antibiotic that is commonly used in the treatment of cancer. It is derived from the bacterium Streptomyces caespitosus, and it has been found to have potent antitumor activity. Mitomycin phosphate is a prodrug that is converted to its active form, mitomycin C, in vivo.
Mecanismo De Acción
Mitomycin phosphate works by inhibiting DNA synthesis and causing DNA damage. It forms covalent bonds with DNA, which leads to the formation of interstrand crosslinks. These crosslinks prevent DNA replication and transcription, which ultimately leads to cell death.
Efectos Bioquímicos Y Fisiológicos
Mitomycin phosphate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. Mitomycin phosphate has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mitomycin phosphate has several advantages for lab experiments. It is a potent antitumor agent that is effective against a wide range of cancer types. It is also relatively easy to synthesize and purify. However, mitomycin phosphate has some limitations. It is toxic to cells, which can make it difficult to use in certain assays. It also has a short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments.
Direcciones Futuras
There are several future directions for mitomycin phosphate research. One area of interest is the development of new formulations that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of new targets for mitomycin phosphate, which could expand its therapeutic potential. Additionally, there is interest in exploring the use of mitomycin phosphate in combination with other therapies, such as immunotherapy and targeted therapies.
Conclusion:
Mitomycin phosphate is a potent antitumor agent that has been extensively studied for its therapeutic potential. It works by inhibiting DNA synthesis and causing DNA damage, which ultimately leads to cell death. Mitomycin phosphate has several advantages for lab experiments, but it also has some limitations. There are several future directions for mitomycin phosphate research, including the development of new formulations, the identification of new targets, and the exploration of combination therapies.
Métodos De Síntesis
Mitomycin phosphate is synthesized using a fermentation process. Streptomyces caespitosus is grown in a culture medium for several days, and the resulting broth is harvested. The broth is then treated with solvents to extract the mitomycin phosphate. The extract is purified using chromatography techniques to remove impurities and isolate the mitomycin phosphate.
Aplicaciones Científicas De Investigación
Mitomycin phosphate has been extensively studied for its antitumor activity. It has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, and bladder cancer. Mitomycin phosphate is commonly used in combination with other chemotherapy drugs to enhance their effectiveness.
Propiedades
Número CAS |
124580-38-7 |
|---|---|
Nombre del producto |
Mitomycin phosphate |
Fórmula molecular |
C17H23N4O9P |
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(2-phosphonooxyethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H23N4O9P/c1-7-11(19-3-4-30-31(25,26)27)14(23)10-8(6-29-16(18)24)17(28-2)15-9(20-15)5-21(17)12(10)13(7)22/h8-9,15,19-20H,3-6H2,1-2H3,(H2,18,24)(H2,25,26,27)/t8-,9+,15+,17-/m1/s1 |
Clave InChI |
MNOGBRROKHFONU-CJUKMMNNSA-N |
SMILES isomérico |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCOP(=O)(O)O |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCOP(=O)(O)O |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCOP(=O)(O)O |
Sinónimos |
mitomycin phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




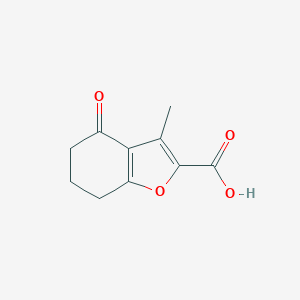
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)
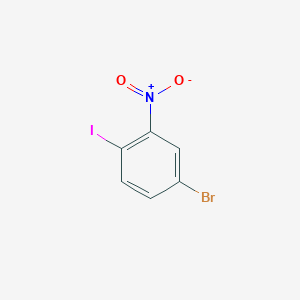



![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)

